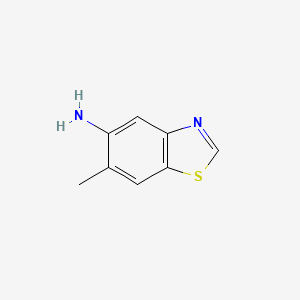

5-Amino-6-methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZORJHYNVELQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 6 Methylbenzothiazole and Its Analogs

Classical Synthetic Pathways

Traditional methods for synthesizing the benzothiazole (B30560) ring system have been well-established for decades. These routes often involve cyclization reactions of substituted anilines or the derivatization of a pre-existing benzothiazole core through sequential reactions.

Cyclocondensation Reactions from Substituted Anilines and Thiocyanates

A primary and widely utilized method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of an arylthiourea, which is itself typically formed in situ from a substituted aniline (B41778) and a thiocyanate (B1210189) salt. This approach is often referred to as the Hugershoff reaction.

The general mechanism involves the reaction of a p-substituted aniline, such as p-toluidine, with a thiocyanate source like potassium thiocyanate (KSCN), sodium thiocyanate (NaSCN), or ammonium (B1175870) thiocyanate (NH4SCN). rjpbcs.comorgsyn.org This forms a substituted arylthiourea intermediate. Subsequent treatment with an oxidizing agent, most commonly bromine in a solvent like chloroform (B151607) or acetic acid, induces electrophilic cyclization to yield the corresponding 2-amino-6-substituted benzothiazole. rjpbcs.comresearchgate.net For the synthesis of 6-methyl-substituted analogs, 4-methylaniline (p-toluidine) is the logical starting material. The introduction of the 5-amino group would typically require starting with a correspondingly substituted aniline, such as 3-amino-4-methylaniline.

Several variations of this method have been reported, utilizing different catalysts and reaction conditions to improve yields and purity. rjpbcs.com For instance, the reaction can be catalyzed by acids like sulfuric acid when using sodium thiocyanate. rjpbcs.com

Table 1: Examples of Cyclocondensation Reactions for 2-Aminobenzothiazole (B30445) Synthesis

| Starting Aniline | Thiocyanate Source | Catalyst/Oxidant | Product | Reference |

|---|---|---|---|---|

| p-Substituted anilines | Potassium Thiocyanate (KSCN) | Bromine (Br2) | 2-Amino-6-substituted benzothiazole | rjpbcs.com |

| p-Toluidine | Sodium Thiocyanate (NaSCN) | Sulfuric Acid (H2SO4) | 2-Amino-6-methylbenzothiazole (B160888) | orgsyn.org |

Amination and Methylation Strategies for Benzothiazole Derivatization

While direct C-H amination and methylation of a pre-formed benzothiazole ring are challenging and less common for this specific substitution pattern, derivatization strategies can be employed. A more feasible approach involves the introduction of the amino group via the reduction of a nitro group.

For example, a multi-step sequence could begin with a 6-methylbenzothiazole (B1275349) scaffold. Nitration of this substrate would preferentially occur at the positions most activated by the heterocyclic system and the methyl group. If a 6-methyl-5-nitrobenzothiazole (B1647719) intermediate could be selectively formed, a subsequent reduction of the nitro group using standard reagents (e.g., tin(II) chloride, catalytic hydrogenation) would yield the desired 5-amino-6-methylbenzothiazole. This strategy is a common tactic in aromatic chemistry for installing an amino group where direct amination is not practical. nih.gov

Similarly, methylation typically involves building the scaffold from a methylated precursor, like p-toluidine, rather than adding a methyl group to the benzothiazole ring directly. researchgate.net

Multi-Step Synthesis from Precursor Molecules

Complex benzothiazole derivatives are often constructed through carefully planned multi-step sequences that build the molecule from simpler, readily available precursors. This approach allows for precise control over the final substitution pattern.

A representative multi-step synthesis for a 5-amino-substituted benzothiazole might start with a commercially available nitroaniline. For example, starting with 4-methyl-3-nitroaniline, the synthesis would proceed as follows:

Thiourea (B124793) Formation : The precursor aniline is reacted with ammonium thiocyanate to form the corresponding N-(4-methyl-3-nitrophenyl)thiourea. globalresearchonline.net

Oxidative Cyclization : This thiourea intermediate is then cyclized, often using bromine in acetic acid, to form 2-amino-6-methyl-5-nitrobenzothiazole.

Nitro Group Reduction : The final step is the reduction of the nitro group at the C-5 position to an amino group, yielding the target compound.

This precursor-based approach is highly versatile, as the choice of the initial substituted aniline dictates the final pattern of substitution on the benzothiazole ring. frontiersin.orgnih.gov

Modern and Sustainable Synthetic Approaches

In recent years, synthetic organic chemistry has shifted towards developing more efficient, cost-effective, and environmentally friendly methodologies. These modern approaches, including microwave-assisted synthesis and one-pot multicomponent reactions, have been successfully applied to the synthesis of benzothiazole derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.govscispace.com

This technology has been applied to the synthesis of benzothiazoles, particularly in the cyclocondensation step. For instance, the reaction of 2-aminothiophenols with aldehydes to form 2-substituted benzothiazoles can be performed efficiently under microwave irradiation. ias.ac.in The synthesis of Schiff bases from 2-aminobenzothiazole derivatives has also been shown to be significantly more efficient using microwave heating, with reaction times dropping from hours to minutes and yields increasing substantially. researchgate.netscispace.com This suggests that the classical cyclocondensation of anilines with thiocyanates could also be optimized using this technique, offering a greener and faster route to this compound analogs.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 2 hours | 8-10 minutes | From ~38% to ~78% | scispace.com |

| Pyrazolo[3,4-b]pyridine Synthesis | Longer reaction times | Shortened reaction times | Higher yields | mdpi.com |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a complex product in one step, avoiding the need for isolating intermediates. nih.gov This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction steps. degloorcollege.inresearchgate.net

MCRs provide rapid access to large libraries of structurally diverse compounds, making them particularly attractive for drug discovery. degloorcollege.in Various MCRs have been developed for the synthesis of thiazole (B1198619) and benzothiazole scaffolds. For example, a one-pot, five-component reaction has been developed for the synthesis of fully substituted 5-aminothiazoles. researchgate.net While not directly producing a benzothiazole, this demonstrates the power of MCRs in constructing the substituted amino-thiazole core.

More directly, three-component reactions involving 2-aminobenzothiazole have been used to create complex fused heterocyclic systems, showcasing the utility of the benzothiazole scaffold as a building block in MCRs. nih.gov The development of an MCR that directly assembles the this compound structure from simple precursors would represent a significant advancement in the efficient synthesis of this compound class.

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of benzothiazoles, including this compound, offers significant advantages in terms of environmental impact and process efficiency. Traditional methods for benzothiazole synthesis often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions, which are contrary to the tenets of green chemistry.

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, ethanol (B145695), and ionic liquids are increasingly being used as reaction media for benzothiazole synthesis. mdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes has been successfully carried out in aqueous media, which simplifies work-up procedures and reduces the environmental burden. organic-chemistry.org

Solvent-Free Reactions: An even more sustainable approach is to conduct reactions in the absence of any solvent. Solvent-free synthesis, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and a significant reduction in waste. organic-chemistry.org This approach minimizes the use of volatile organic compounds (VOCs), which are major contributors to air pollution.

Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation can significantly enhance reaction rates and reduce energy consumption compared to conventional heating methods. mdpi.com Microwave-assisted synthesis, in particular, has been widely employed for the rapid and efficient synthesis of various benzothiazole derivatives. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and selectivity, often under milder conditions. The development of reusable and non-toxic catalysts is a key area of research. Heterogeneous catalysts, biocatalysts (enzymes), and metal-free organocatalysts are being explored as green alternatives to traditional stoichiometric reagents and hazardous metal catalysts. mdpi.comnih.gov For example, commercial laccases have been used to catalyze the condensation of 2-aminothiophenol (B119425) with aryl-aldehydes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot multicomponent reactions are particularly attractive in this regard as they can generate complex molecules in a single step, thereby reducing the number of synthetic and purification steps and minimizing waste. nih.gov

While specific green synthetic protocols for this compound are not extensively detailed in the literature, the principles outlined above can be applied to its plausible synthetic pathways. A common route to substituted benzothiazoles involves the cyclization of the corresponding 2-aminothiophenol derivative. In the case of this compound, the key intermediate would be 4-amino-3-mercapto-toluene .

A hypothetical green synthesis of this compound could involve the following steps:

Green Synthesis of the 2-Aminothiophenol Intermediate: The synthesis of 4-amino-3-mercapto-toluene from commercially available precursors could be designed to incorporate green chemistry principles. This might involve using catalytic reduction methods with recyclable catalysts and aqueous solvent systems to introduce the amino and thiol groups, avoiding harsh and stoichiometric reagents.

Green Cyclization to the Benzothiazole Ring: The final ring-forming step could be achieved through a one-pot reaction with a suitable one-carbon synthon under green conditions. For example, a condensation reaction with an aldehyde or a related carbonyl compound could be catalyzed by a reusable solid acid catalyst in water or under solvent-free conditions with microwave assistance.

The following table summarizes various green synthetic methods that have been reported for benzothiazole derivatives and could be adapted for the synthesis of this compound.

| Green Approach | Catalyst/Conditions | Reactants | Solvent | Key Advantages |

| Microwave-assisted synthesis | p-Toluene sulfonic acid (PTSA) | o-Aminothiophenol and a ketone | Solvent-free | Reduced reaction time, increased yield. |

| Use of Green Solvents | Samarium triflate | o-amino(thio)phenols and aldehydes | Aqueous medium | Reusable catalyst, mild conditions. organic-chemistry.org |

| Biocatalysis | Commercial laccases | 2-aminothiophenol and aryl-aldehydes | Not specified | Environmentally friendly enzyme catalysis. mdpi.com |

| Heterogeneous Catalysis | SnP₂O₇ | 2-aminothiophenol and aromatic aldehydes | Not specified | High yields, short reaction times, reusable catalyst. mdpi.com |

| Use of Ionic Liquids | Acetate-based ionic liquid | 2-aminothiophenol compounds and CO₂ | Ionic Liquid | Mild conditions, high yields. mdpi.com |

Detailed Research Findings:

Recent research has highlighted several promising green synthetic routes for benzothiazoles. For example, a study demonstrated the efficient synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes using a tin pyrophosphate (SnP₂O₇) heterogeneous catalyst. mdpi.com This method offers high yields (87–95%) and very short reaction times (8–35 minutes), with the catalyst being reusable for at least five cycles without significant loss of activity. mdpi.com

Another innovative approach involves the use of carbon dioxide (CO₂) as a C1 source for benzothiazole synthesis. Researchers have developed a method for the cyclization of 2-aminothiophenols with CO₂ in the presence of diethylsilane, catalyzed by an acetate-based ionic liquid under mild conditions, affording good yields of the corresponding benzothiazoles. mdpi.com This method is particularly noteworthy for its use of a renewable and non-toxic C1 source.

The development of multicomponent reactions is also a significant advancement in the green synthesis of benzothiazole analogs. A three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation in the absence of a solvent, using Sc(OTf)₃ as a catalyst, provides a rapid and efficient route to complex benzothiazole derivatives. nih.gov

Chemical Reactivity and Reaction Mechanisms of 5 Amino 6 Methylbenzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole ring system's reactivity towards substitution is heavily influenced by the existing substituents. In 5-Amino-6-methylbenzothiazole, both the amino (-NH₂) and methyl (-CH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves libretexts.org.

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves an initial attack by the aromatic π-electron system on an electrophile (E⁺), forming a positively charged carbocation intermediate known as a benzenonium ion. This is typically the slow, rate-determining step. A subsequent rapid deprotonation restores the aromaticity of the ring, resulting in a substituted product msu.edumasterorganicchemistry.com.

For this compound, the primary activating group is the amino group at the C5 position, which strongly directs incoming electrophiles to its ortho (C4) and para (C7, which is unavailable) positions. The methyl group at C6 further reinforces this by directing to its own ortho positions (C5 and C7). Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C7 positions of the benzene (B151609) ring. Common EAS reactions include masterorganicchemistry.comyoutube.com:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though the presence of the amino group can complicate these reactions by coordinating with the Lewis acid catalyst.

The high reactivity conferred by the amino group means that these reactions often proceed under milder conditions than those required for unsubstituted benzene msu.edu.

Nucleophilic Aromatic Substitution (SNAr):

While the electron-rich nature of the benzene portion makes it generally unreactive towards nucleophiles, the thiazole (B1198619) part of the ring system is more susceptible. Nucleophilic substitution on the benzothiazole core typically occurs at the C2 position cas.cn. This reaction involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the displacement of a leaving group. However, in this compound, there is no leaving group at the C2 position. Instead, reactions at this position would more likely involve functionalization of the existing amino group or reactions that lead to ring-opening under specific conditions cas.cn.

Oxidation and Reduction Chemistry of the Amino and Thiazole Moieties

The oxidation and reduction of this compound can target the benzene ring, the methyl group, the amino group, or the thiazole sulfur atom, depending on the reagents and conditions employed.

Kinetic studies on the oxidation of similar 2-phenyl-benzothiazole derivatives by oxidants like chloramine-T in an acidic medium have shown that the reaction is first-order with respect to both the oxidant and the substrate researchgate.net. The reactivity is influenced by the nature of substituents on the benzene ring; electron-donating groups increase the rate of oxidation, while electron-withdrawing groups decrease it researchgate.net. For this compound, the presence of two electron-donating groups (-NH₂ and -CH₃) would make the ring system susceptible to oxidation. Oxidation could potentially lead to the formation of quinone-like structures or oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

The amino group is also prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species. Conversely, reduction reactions are less common for the already electron-rich aromatic system unless strongly electron-withdrawing groups are present. For instance, the reduction of a related compound, 2-amino-6-nitrobenzothiazole, is a key step in synthesizing further derivatives, where the nitro group is reduced to an amino group using reagents like SnCl₂ or Fe/HCl nih.govnih.gov. The thiazole ring itself is generally stable to reduction, though catalytic hydrogenation under harsh conditions can lead to ring cleavage.

Formation and Reactivity of Schiff Bases Derived from the Amino Group

The exocyclic amino group at the C2 position of this compound is a primary amine and readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines) mdpi.comijpbs.com. This reaction typically involves refluxing the aminobenzothiazole derivative with an equimolar amount of the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid researchgate.netresearchgate.net.

The resulting Schiff bases are characterized by the formation of an azomethine (-CH=N-) group. This transformation can be readily monitored using spectroscopic methods.

| Spectroscopic Method | Key Change Upon Schiff Base Formation | Typical Wavenumber/Chemical Shift | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Disappearance of N-H stretching bands of the primary amine and appearance of a new C=N stretching band. | 1600-1635 cm-1 for C=N (azomethine) | ijpbs.comnih.gov |

| 1H NMR Spectroscopy | Disappearance of the -NH2 proton signal and appearance of a new singlet for the azomethine proton (-N=CH-). | δ 7.1-9.5 ppm for -N=CH- | mdpi.comijpbs.com |

| 13C NMR Spectroscopy | Appearance of a new signal corresponding to the azomethine carbon. | δ 159-163 ppm for -N=C H- | mdpi.comnih.gov |

These Schiff bases are versatile ligands in coordination chemistry, as the imine nitrogen provides an additional coordination site researchgate.net.

Coordination Chemistry and Metal Complexation

This compound and its derivatives, particularly its Schiff bases, are effective ligands for a variety of transition metal ions due to the presence of multiple potential donor atoms.

This compound possesses three potential donor sites: the nitrogen of the exocyclic amino group (N²), the endocyclic nitrogen of the thiazole ring (N³), and the sulfur atom of the thiazole ring (S¹). However, studies on related 2-aminobenzothiazole (B30445) complexes have shown that coordination primarily occurs through the exocyclic amino nitrogen core.ac.uk. The involvement of the endocyclic thiazole nitrogen can also occur, leading to bidentate chelation, especially in Schiff base derivatives where the imine nitrogen is the primary coordination site, often along with the thiazole nitrogen mdpi.comnih.gov. The thiazole sulfur atom generally does not participate in coordination core.ac.uk. Therefore, this compound typically acts as a monodentate ligand via the amino nitrogen, while its Schiff base derivatives can act as bidentate or tridentate ligands researchgate.net.

Metal complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like ethanol or methanol (B129727) nih.govcore.ac.uk. The reaction mixture is often refluxed for several hours, after which the resulting solid complex is filtered, washed, and dried core.ac.uk.

The formation of the complex is confirmed by various analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.

Molar Conductance: Measurements in solvents like DMSO or DMF indicate whether the complexes are electrolytic or non-electrolytic in nature core.ac.uk.

FT-IR Spectroscopy: A significant shift in the vibrational frequencies of the N-H bands of the amino group to lower wavenumbers upon complexation indicates its involvement in coordination. Similarly, shifts in the C=N band (of the thiazole ring or the azomethine group in Schiff bases) confirm the participation of the respective nitrogen atoms in bonding with the metal ion nih.govcore.ac.uk.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the coordination geometry core.ac.uk.

Magnetic Susceptibility Measurements: Used to determine the magnetic moment of the complex, which helps in elucidating the geometry (e.g., octahedral, tetrahedral, square planar) and the oxidation state of the central metal ion mdpi.comcore.ac.uk.

The coordination number and geometry of the resulting metal complexes depend on the metal ion, the stoichiometry of the reaction, and the nature of the ligand (i.e., the parent aminobenzothiazole or its Schiff base derivative) libretexts.orgopenstax.org.

Studies on complexes of the closely related 6-methyl-2-aminobenzothiazole have revealed several common geometries core.ac.uk:

Octahedral Geometry: Often observed for complexes with a 1:4 metal-to-ligand ratio or when other ligands (like water or anions) are also coordinated. For example, Co(II), Ni(II), and Cu(II) can form octahedral complexes core.ac.uklibretexts.org.

Tetrahedral Geometry: Common for Co(II), Zn(II), and Cd(II) complexes, particularly with a 1:2 metal-to-ligand ratio core.ac.uk.

Square Planar Geometry: Can be adopted by Cu(II) and Ni(II) complexes core.ac.uk.

The ligand can act in a monodentate fashion, coordinating only through the exocyclic amino group, or as a bidentate ligand, typically through the azomethine nitrogen and the thiazole nitrogen in Schiff base derivatives mdpi.commdpi.com. This versatility leads to a wide range of possible coordination structures.

| Metal Ion | Typical Coordination Number | Common Geometries | Reference |

|---|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral | core.ac.uk |

| Ni(II) | 4, 6 | Square Planar, Octahedral | core.ac.uk |

| Cu(II) | 4, 6 | Square Planar, Octahedral | core.ac.uk |

| Zn(II) | 4 | Tetrahedral | researchgate.net |

| Cd(II) | 4 | Tetrahedral | mdpi.com |

Atmospheric and Environmental Degradation Mechanisms of this compound

The atmospheric and environmental fate of this compound is predominantly governed by its reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH). While direct studies on the atmospheric degradation of this compound are not extensively available, the degradation mechanisms can be inferred from studies on analogous compounds, such as 2-methylbenzothiazole (B86508) and other substituted benzothiazoles.

Reaction with Hydroxyl Radicals (OH) and Oxidation Products

The primary atmospheric loss process for many volatile organic compounds, including benzothiazole derivatives, is their gas-phase reaction with hydroxyl radicals. researchgate.net The reaction of this compound with •OH radicals is expected to proceed via two main pathways: addition of the •OH radical to the aromatic ring and hydrogen abstraction from the methyl and amino groups.

•OH Radical Addition to the Benzene Ring:

The benzene ring of the benzothiazole moiety is susceptible to electrophilic attack by the hydroxyl radical. The presence of the amino (-NH2) and methyl (-CH3) groups, both of which are activating and ortho-, para-directing, will significantly influence the position of •OH addition. These groups increase the electron density of the aromatic ring, making it more reactive towards electrophilic attack compared to unsubstituted benzothiazole.

Based on the directing effects of the substituents, the hydroxyl radical is most likely to add to the carbon atoms at positions 4 and 7, as well as potentially position 2 of the thiazole ring, although to a lesser extent for the latter. Following the initial addition of the •OH radical, the resulting adduct can react with molecular oxygen (O2) to form a peroxy radical. Subsequent reactions can lead to the formation of various hydroxylated and ring-opened products.

Hydrogen Abstraction:

Hydroxyl radicals can also abstract a hydrogen atom from the methyl group and the amino group.

Abstraction from the Methyl Group: H-abstraction from the 6-methyl group would lead to the formation of a benzyl-type radical. This radical can then react with O2 to form a peroxy radical, which can subsequently undergo further reactions to form aldehydes or carboxylic acids.

Abstraction from the Amino Group: The amino group at the 5-position is also a potential site for hydrogen abstraction by •OH radicals. This would result in an aminyl radical, which can undergo further oxidation. The oxidation of amino groups by hydroxyl radicals can lead to the formation of nitroso or nitro derivatives. nih.gov

Potential Oxidation Products:

Based on the degradation pathways of similar compounds, the reaction of this compound with hydroxyl radicals is expected to yield a complex mixture of oxidation products. A summary of potential products is presented in the table below.

| Product Type | Potential Compounds | Formation Pathway |

| Hydroxylated Derivatives | Hydroxy-5-amino-6-methylbenzothiazoles | •OH addition to the benzene ring |

| Ring-Opening Products | Dicarbonyls, smaller organic acids | Cleavage of the aromatic ring following •OH addition |

| Methyl Group Oxidation Products | 5-Amino-6-formylbenzothiazole, 5-Amino-6-carboxybenzothiazole | H-abstraction from the methyl group followed by oxidation |

| Amino Group Oxidation Products | 5-Nitroso-6-methylbenzothiazole, 5-Nitro-6-methylbenzothiazole | H-abstraction from the amino group followed by oxidation |

Influence of Molecular Structure on Degradation Pathways

The molecular structure of this compound plays a crucial role in determining its atmospheric reactivity and degradation pathways. The nature and position of the substituents on the benzothiazole ring system are key factors.

Activating Effects of Amino and Methyl Groups:

Both the amino group (-NH2) at position 5 and the methyl group (-CH3) at position 6 are electron-donating groups. They increase the electron density of the benzene ring through resonance (for the amino group) and inductive effects (for both groups). This enhanced electron density makes the aromatic ring more susceptible to attack by electrophilic species like the hydroxyl radical. Consequently, this compound is expected to have a shorter atmospheric lifetime with respect to •OH radical reaction compared to unsubstituted benzothiazole.

Directing Effects of Substituents:

The amino and methyl groups are ortho- and para-directing. In this compound, the positions ortho to the amino group are 4 and 6. The position para to the amino group is not on the benzene ring. The positions ortho to the methyl group are 5 and 7. The position para to the methyl group is not on the benzene ring. The synergistic directing effects of both groups will strongly favor •OH addition to positions 4 and 7 of the benzene ring.

Role of the Thiazole Ring:

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No published high-resolution ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, or conformational analyses, could be located for 5-Amino-6-methylbenzothiazole. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom, and their connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the reviewed literature. This data would typically provide information on the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, and the vibrations of the benzothiazole (B30560) ring system.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

There is no available literature detailing the Ultraviolet-Visible (UV-Vis) absorption or fluorescence spectroscopic properties of this compound. Such studies would reveal information about the electronic transitions within the molecule, including its maximum absorption wavelengths (λmax) and its potential emissive properties.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Specific mass spectrometry data, which would confirm the molecular weight (164.23 g/mol ) and detail the fragmentation pattern of this compound under ionization, could not be found.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species and Metal Complexes

No research articles pertaining to the Electron Spin Resonance (ESR) spectroscopy of this compound, or its paramagnetic species and metal complexes, were identified.

Single Crystal X-ray Diffraction for Precise Three-Dimensional Structural Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Single crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Electrochemical Characterization and Redox Behavior

Information regarding the electrochemical properties and redox behavior of this compound, typically studied using techniques like cyclic voltammetry, is not present in the available scientific literature. These studies would provide insight into the oxidation and reduction potentials of the compound.

Theoretical and Computational Investigations of 5 Amino 6 Methylbenzothiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 5-Amino-6-methylbenzothiazole.

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with the geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, various electronic properties such as the total energy, dipole moment, and the distribution of electronic charge can be calculated to understand the molecule's stability and polarity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict how the molecule would interact with other chemical species.

Hypothetical FMO Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High (e.g., -5.5 eV) | Indicates electron-donating capability |

| LUMO Energy | Low (e.g., -1.0 eV) | Indicates electron-accepting capability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely to be attacked by nucleophiles. For this compound, the nitrogen and sulfur atoms would be expected to show negative potential, while the amino group's hydrogen atoms would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. An NBO analysis of this compound would quantify the delocalization of electron density from the amino group and the methyl group into the benzothiazole (B30560) ring system, providing insights into the molecule's resonance stabilization.

Reaction Mechanism Simulations and Transition State Analysis

Computational methods can be employed to simulate potential chemical reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition state structures and determine the activation energy. This information is vital for understanding the kinetics and mechanism of a reaction, such as electrophilic substitution on the benzothiazole ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, including the rotation of the amino and methyl groups. By simulating the molecule's movement in different environments (e.g., in a solvent or interacting with a biological macromolecule), its conformational landscape and intermolecular interactions can be explored.

Computational Prediction of Spectroscopic Parameters and Properties

Theoretical and computational chemistry provides powerful tools for predicting the structural and spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine equilibrium geometry, bonding features, and harmonic vibrational frequencies. researchgate.net

For the parent compound, benzothiazole, studies have utilized DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to compute optimized geometric parameters. researchgate.net These calculations provide data on bond lengths and bond angles, which show good agreement with experimental findings. For instance, the calculated bond lengths for the C–S bonds in the thiazole (B1198619) ring are intermediate between standard single and double bonds, indicating electron delocalization within the bicyclic aromatic system. researchgate.net Similarly, bond angles are influenced by the electronegativity of the constituent atoms; the C–S–C angle is significantly smaller than the C–N–C angle due to the lower electronegativity of sulfur compared to nitrogen. researchgate.net

These computational approaches are also used to simulate vibrational spectra (Infrared and Raman). The calculated harmonic vibrational frequencies and potential energy distribution (PED) allow for the detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-N stretching, and ring deformation modes. researchgate.net Although specific DFT studies for this compound are not detailed in the provided results, the methodology applied to the core benzothiazole structure is directly applicable. The presence of the amino and methyl groups would introduce additional vibrational modes and alter the electronic distribution, which could be precisely modeled to predict their spectroscopic signatures. The Conductor-like Polarizable Continuum Model (CPCM) can also be used to simulate spectra in the solid state by accounting for intermolecular electrostatic interactions. researchgate.net

Table 1: Example of Theoretically Calculated Geometrical Parameters for Benzothiazole using DFT (B3LYP/6-311++G(d,p)) researchgate.net

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C7-S1 | 1.76 Å |

| S1-C2 | 1.75 Å | |

| C2-N3 | 1.31 Å | |

| N3-C9 | 1.40 Å | |

| Bond Angle | C7-S1-C2 | 88.5° |

| C2-N3-C9 | 104.9° | |

| S1-C2-N3 | 115.8° |

Note: This data is for the parent benzothiazole molecule and serves as an example of the types of parameters predicted computationally.

In Silico Docking Studies for Molecular Interaction Analysis

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein or enzyme. This method is crucial in drug discovery for elucidating potential mechanisms of action and for designing new therapeutic agents. Derivatives of this compound have been the subject of numerous docking studies to explore their interactions with various biological targets.

A key application of docking is to understand the binding mode of a ligand within the active site of a protein. For example, in a study designing novel anticancer agents, derivatives were synthesized starting from 2-amino-6-methylbenzothiazole (B160888). ijper.org These new compounds were then docked into the active sites of VEGFR-2 kinase and Human thymidylate synthase, two proteins implicated in cancer progression. ijper.org The docking scores, which estimate the binding affinity, were used to select the most promising compounds for further in vitro and in vivo testing. ijper.org

Similarly, other benzothiazole derivatives have been docked against the p53-MDM2 target to identify potential inhibitors of this protein-protein interaction, which is a key pathway in breast cancer. nih.gov Docking analyses reveal the specific amino acid residues that a ligand interacts with, identifying crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. ijprajournal.comnih.gov For instance, docking studies of benzothiazole-thiazole hybrids against the p56lck enzyme, a target for cancer treatment, provided detailed information on binding patterns within the hinge region and allosteric sites of the kinase. biointerfaceresearch.com

The results from these studies, often visualized using software like AutoDock Vina and Discovery Studio, guide the rational design of more potent and selective inhibitors. ijprajournal.comnih.gov By analyzing the interactions, medicinal chemists can make structural modifications to the lead compound to enhance its binding affinity and biological activity.

Table 2: Example of Molecular Docking Targets for Benzothiazole Derivatives

| Derivative Class | Biological Target (PDB ID) | Therapeutic Area | Reference |

| Benzothiazole substituted 4-Thiazolidinones | VEGFR-2 Kinase (2QU5), Human Thymidylate Synthase (5HS3) | Anticancer | ijper.org |

| General Benzothiazole Derivatives | p53-MDM2 (4OGT) | Anticancer | nih.gov |

| 2-Amino Benzothiazole Derivatives | Calmodulin Channel Complex (6CNN) | Anti-ischemic | ijprajournal.com |

| Benzothiazole-Thiazole Hybrids | p56lck (Lck) Kinase | Anticancer | biointerfaceresearch.com |

| Thiazolidinone-based Benzothiazoles | α-Amylase, α-Glucosidase | Antidiabetic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural, physicochemical, and electronic properties. ingentaconnect.com This theoretical framework is widely used in drug design to predict the activity of novel compounds and to optimize lead structures.

The development of a QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. ingentaconnect.comchula.ac.th

Descriptor Calculation : Molecular descriptors, which are numerical values representing different aspects of a molecule's structure, are calculated for each compound. These can include constitutional, topological, geometric, hydrophobic, electronic, and steric descriptors. ingentaconnect.comchula.ac.th

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). chula.ac.thnih.gov

Model Validation : The generated model is rigorously validated to ensure its statistical significance and predictive ability. Common validation parameters include the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the external test set. chula.ac.thaip.org A robust QSAR model should have high values for these parameters. researchgate.net

For benzothiazole derivatives, QSAR studies have been instrumental in identifying key structural features required for various biological activities, such as anticancer effects. chula.ac.thaip.org For example, a Group-based QSAR (G-QSAR) analysis on benzothiazole derivatives revealed that the presence of hydrophobic groups at certain positions on the molecule could potentiate anticancer activity. chula.ac.th Another 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), suggested that electron-withdrawing groups at specific locations could enhance activity by increasing positive charges that interact favorably with the target receptor. aip.org The descriptors identified in these models provide direct insights into the structural requirements for biological activity, guiding the design of new, more potent compounds. ingentaconnect.com

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Significance |

| r² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | A value close to 1.0 indicates a good fit of the model to the training set data. chula.ac.th |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model, typically calculated using the leave-one-out method. | A high q² value (e.g., > 0.6) suggests the model is robust and not overfitted. chula.ac.th |

| pred_r² (Predictive r²) | Measures the predictive power of the model on an external test set of compounds not used in model generation. | A high pred_r² value (e.g., > 0.6) indicates good external predictability. chula.ac.th |

| F-test | A statistical test that assesses the overall significance of the regression model. | A high F-value indicates that the model is statistically significant. ingentaconnect.com |

Structure Activity Relationship Sar Studies of 5 Amino 6 Methylbenzothiazole Derivatives

Influence of Substituent Position and Electronic Properties on Molecular Reactivity

The reactivity of the 5-Amino-6-methylbenzothiazole scaffold is significantly influenced by the nature and position of its substituents. The electronic properties of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating the electron density of the benzothiazole (B30560) ring system, thereby affecting its reactivity.

Research on related benzothiazole structures has shown that substitutions at the C-2 and C-6 positions are particularly important for determining biological activity. The introduction of different functional groups at these positions can alter the molecule's pharmacokinetic and pharmacodynamic profiles. For instance, the amino group at C-2 and the methyl group at C-6 of the parent compound are key features that dictate its baseline reactivity.

Computational studies on similar heterocyclic systems have demonstrated a clear correlation between the electronic nature of substituents and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or hydroxyl (-OH) groups tend to increase the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack and can enhance its antioxidant properties by making it a better electron donor.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) lower the energy of the LUMO. This increases the molecule's electrophilicity, making it more reactive towards nucleophiles and potentially influencing its binding affinity to biological targets.

The interplay of these electronic effects, governed by the Hammett constants (σp) of the substituents, allows for the fine-tuning of the molecule's reactivity for specific applications. More exothermic reactions are often observed in the presence of EWGs compared to EDGs.

Table 1: Effect of Substituent Electronic Properties on Molecular Reactivity Parameters

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on Reactivity |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Minor Change | More susceptible to electrophiles |

Design Principles for Modulating Photophysical Characteristics

The benzothiazole core is a well-known chromophore, and its derivatives often exhibit interesting photophysical properties, including fluorescence. The design of this compound derivatives with tailored photophysical characteristics is guided by principles that manipulate the electronic structure of the molecule to control light absorption and emission processes.

A key process in related aminophenyl benzothiazoles is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the amino group to the thiazole (B1198619) nitrogen in the excited state. This leads to a large Stokes shift, which is the difference between the absorption and emission maxima. The efficiency and characteristics of the ESIPT process can be modulated by substituents. For example, introducing a strong electron-withdrawing group like a cyano (-CN) substituent can lead to a weaker ESIPT process. mdpi.com

Design principles for modulating these properties include:

Extending π-Conjugation: Adding conjugated systems to the benzothiazole core can shift the absorption and emission wavelengths to longer values (a bathochromic or red shift).

Introducing Donor-Acceptor Groups: Creating a "push-pull" system by placing an electron-donating group (like the amino group) on one part of the molecule and an electron-withdrawing group on another enhances intramolecular charge transfer (ICT). This can significantly increase the fluorescence quantum yield and sensitivity to the polarity of the environment.

Restricting Molecular Rotation: In some derivatives, fluorescence can be quenched by free rotation around single bonds. Designing more rigid structures can prevent this non-radiative decay pathway, leading to enhanced emission, a phenomenon known as Aggregation-Induced Emission (AIE).

By strategically applying these principles, derivatives of this compound can be developed for applications such as fluorescent probes, sensors, and materials for light-emitting devices.

Correlation between Molecular Structure and Ligand Binding Affinities

The specific three-dimensional structure of this compound derivatives is crucial for their interaction with biological targets. SAR studies aim to correlate specific structural modifications with changes in binding affinity, often measured by parameters like the half-maximal inhibitory concentration (IC50). The core structure of 2-Amino-6-methylbenzothiazole (B160888) itself has been identified as a ligand in protein-bound 3D structures, such as in the Protein Data Bank (PDB) entry 5AI8, confirming its ability to participate in specific molecular recognition events.

A study on benzothiazole-based inhibitors of Heat shock protein 90 (Hsp90), a target in cancer therapy, provides a clear example of how substituents at the C-6 position influence binding affinity. By modifying the group at this position, researchers were able to systematically alter the compound's antiproliferative activity against the MCF-7 breast cancer cell line.

The unsubstituted benzene (B151609) ring at position 6 resulted in moderate activity (IC50 of 18.9 µM). The introduction of various other groups led to a range of activities, with the 3,4,5-trimethoxyphenyl group providing the most potent inhibition (IC50 of 2.8 µM). This suggests that the size, shape, and electronic nature of the substituent at the C-6 position are critical for optimal interaction with the Hsp90 binding site.

Table 2: Antiproliferative Activities (IC50) of 6-Substituted Benzothiazole Derivatives against MCF-7 Cell Line

| Compound | Substituent at Position 6 | IC50 (µM) |

|---|---|---|

| 5a | Phenyl | 18.9 ± 0.4 |

| 5b | 4-Fluorophenyl | 15.4 ± 0.3 |

| 5c | 4-Chlorophenyl | 10.9 ± 0.2 |

| 5d | 4-Bromophenyl | 11.5 ± 0.2 |

| 5e | 4-Methylphenyl | 13.9 ± 0.3 |

| 5f | 4-Methoxyphenyl | 10.2 ± 0.2 |

| 5g | 3,4,5-Trimethoxyphenyl | 2.8 ± 0.1 |

| 5h | Pyridin-4-yl | 12.1 ± 0.3 |

| 5i | Thiophen-2-yl | 14.8 ± 0.3 |

| 5j | Naphthalen-2-yl | 4.9 ± 0.1 |

| 5k | Biphenyl-4-yl | 6.8 ± 0.1 |

| 5l | 4-Phenoxyphenyl | 5.2 ± 0.1 |

Data adapted from a study on Hsp90 C-terminal-domain inhibitors.

Stereochemical Aspects and Their Impact on Molecular Functionality

The core of this compound is an aromatic, planar structure and therefore achiral. Stereochemical considerations become relevant when chiral centers are introduced into the derivatives, for example, through substitution with groups containing stereogenic atoms. While the importance of stereochemistry is a well-established principle in medicinal chemistry, where enantiomers of a chiral drug can have vastly different biological activities, specific research focusing on the stereochemical aspects of this compound derivatives is not widely available in the current scientific literature.

In principle, if a chiral side chain were to be attached to the this compound scaffold, the resulting stereoisomers (enantiomers or diastereomers) would be expected to exhibit differential interactions with chiral biological targets like proteins or nucleic acids. This differential interaction could lead to variations in binding affinity, efficacy, and metabolic profiles. However, dedicated studies exploring these specific structure-function relationships for chiral derivatives of this compound have not been prominently reported.

Applications and Functional Roles of 5 Amino 6 Methylbenzothiazole Scaffolds

Advanced Materials Science

The unique photophysical properties inherent to the benzothiazole (B30560) scaffold, such as high fluorescence quantum yields, make it a desirable component in the design of advanced materials for electronic and photonic applications. While direct applications of 5-Amino-6-methylbenzothiazole are not extensively documented, the broader class of aminobenzothiazole derivatives serves as a crucial building block in several areas of materials science.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

Benzothiazole derivatives are widely recognized for their luminescent properties and have been incorporated into organic light-emitting diodes (OLEDs) as fluorescent emitters. The inherent fluorescence of the benzothiazole core can be modulated by the introduction of various functional groups. The amino group, being a strong electron donor, can enhance the emission properties of the chromophore.

While specific research on this compound in OLEDs is limited, related benzothiazole structures have shown significant promise. For instance, 2-(2′-aminophenyl)benzothiazole derivatives are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to dual emission and the generation of white light from a single molecule, a desirable feature for OLEDs. The introduction of substituents can tune the emission color and efficiency.

In a broader context, donor-acceptor compounds utilizing a benzothiadiazole acceptor, which is structurally related to benzothiazole, have been synthesized and used in non-doped orange and red fluorescent OLEDs. These devices have demonstrated high efficiencies and reduced efficiency roll-off. This highlights the potential of nitrogen- and sulfur-containing heterocyclic systems in developing efficient light-emitting materials. The strategic design of molecules incorporating the this compound scaffold could potentially lead to new and efficient emitters for OLED applications.

Photochromic and Photoswitchable Systems

Photochromic materials can reversibly change their optical properties upon exposure to light of a specific wavelength. This "photoswitching" capability makes them suitable for applications in optical data storage, molecular switches, and smart materials. While there is no specific literature detailing the photochromic or photoswitchable properties of this compound itself, the benzothiazole scaffold has been incorporated into photoswitchable molecules.

For example, styrylbenzothiazoles, which contain a benzothiazole unit connected to a styrene moiety, have been investigated as a class of photoswitches that undergo E-Z isomerization of the central double bond upon irradiation. These compounds can be designed to be thermally stable and efficient P-type photoswitches, displaying negative photochromism. The photochemical properties, such as thermal stability, quantum yields, and absorption wavelengths, can be tuned by modifying the substitution pattern on the benzazole and aryl rings. This suggests that derivatives of this compound could be synthesized to create novel photoswitchable systems with tailored properties.

Integration into Conjugated Polymer Systems for Organic Electronics

Conjugated polymers are a class of organic materials with alternating single and double bonds, which allows for the delocalization of π-electrons and endows them with semiconducting properties. These materials are the cornerstone of organic electronics, finding applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and sensors.

The incorporation of benzothiazole units into the backbone of conjugated polymers is a common strategy to tune their electronic and optical properties. Benzothiazole is an electron-deficient unit, and when copolymerized with electron-rich monomers, it can lead to polymers with a low bandgap, which is beneficial for applications in organic photovoltaics.

While the direct polymerization or integration of this compound into conjugated polymers is not well-documented, the chemical oxidative polymerization of other aminothiazole derivatives has been studied. For instance, the chemical oxidative polymerization of 2-aminothiazole has been shown to produce poly(2-aminothiazole), a conducting polymer. The reaction conditions, such as temperature, time, and oxidant-to-monomer ratio, can influence the polymer yield and properties. This indicates the potential for this compound to act as a monomer for the synthesis of novel conjugated polymers with potentially interesting electronic and optical characteristics for organic electronic devices.

Chemical and Biosensing Platforms

The ability of the benzothiazole scaffold to interact with various analytes, coupled with its favorable photophysical properties, makes it an excellent platform for the development of chemical and biological sensors. The amino and methyl substituents on the this compound core can further enhance its sensing capabilities.

Development of Fluorescent Chemosensors for Metal Ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺)

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. Benzothiazole derivatives have been extensively used to design fluorescent chemosensors due to their high fluorescence quantum yields and the ability of the nitrogen and sulfur atoms to coordinate with metal ions.

A notable example involves the integration of the 2-amino-6-methylbenzothiazole (B160888) chromophore into a eumelanin pigment precursor, 2-carboxy-5,6-dihydroxyindole, to create a novel dihydroxyindole derivative. This new molecule demonstrates metal chelation properties that are independent of the catechol moiety. nih.govrsc.orgresearchgate.net Specifically, it has been shown to act as a selective fluorescent sensor for zinc ions (Zn²⁺). nih.govrsc.orgresearchgate.net

Upon the addition of various metal ions, a significant enhancement in the fluorescence emission intensity of the amide derivative was observed specifically in the presence of Zn²⁺. nih.govrsc.orgresearchgate.net Fluorescence titration experiments revealed a more than eight-fold increase in emission upon the addition of Zn²⁺. nih.govrsc.orgresearchgate.net The stoichiometry of the resulting zinc-amide complex was determined to be 2:1, meaning two molecules of the dihydroxyindole-aminomethylbenzothiazole adduct coordinate with one zinc ion. nih.govrsc.orgresearchgate.net

This "turn-on" fluorescence response is highly desirable for sensing applications as it provides a clear and easily detectable signal. The selectivity for Zn²⁺ over other metal ions is another crucial feature for a practical chemosensor.

Table 1: Fluorescence Response of Dihydroxyindole-2-amino-6-methylbenzothiazole Adduct to Various Metal Ions

| Metal Ion | Fluorescence Response |

| Zn²⁺ | Significant "turn-on" fluorescence enhancement |

| Cu²⁺ | Quenching of fluorescence |

| Ni²⁺ | Quenching of fluorescence |

| Other Cations | Minimal to no change in fluorescence |

This research highlights the potential of the this compound scaffold as a key component in the design of highly sensitive and selective fluorescent chemosensors for biologically and environmentally important metal ions.

Electrochemical Sensor Design for Analytical Applications

Electrochemical sensors are analytical devices that convert a chemical signal into an electrical signal. They are widely used for the detection of a variety of analytes due to their high sensitivity, selectivity, and low cost. The modification of electrode surfaces with specific chemical entities is a common strategy to enhance the performance of electrochemical sensors.

While there is a lack of specific studies on the use of this compound in electrochemical sensor design, the broader class of aminothiazole and aminobenzothiazole derivatives has been explored for this purpose. For instance, electrochemical polymerization of 5-amino-2-mercapto-1,3,4-thiadiazole has been used to modify graphite electrodes for the detection of quercetin. nih.govsemanticscholar.org The resulting polymer-modified electrode showed a significant enhancement in the electrochemical signal of the analyte compared to the unmodified electrode. nih.gov

The amino group in this compound can be a site for electropolymerization, leading to the formation of a conductive or redox-active polymer film on an electrode surface. This polymer film could then be used to detect various analytes through electrochemical techniques such as cyclic voltammetry or differential pulse voltammetry. The specific interaction of the benzothiazole moiety with certain analytes could impart selectivity to the sensor. Further research is needed to explore the potential of this compound and its derivatives as modifiers for electrochemical sensors.

Biochemical Interaction Mechanisms at the Molecular Level

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biochemical interactions. Its derivatives have been the subject of extensive research, revealing complex mechanisms of action at the molecular level, including enzyme inhibition, nucleic acid binding, and antioxidant activity.

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Cholinesterases)

Derivatives of this compound have been identified as potent inhibitors of various enzymes, with significant research focused on carbonic anhydrases and cholinesterases.

Carbonic Anhydrase Inhibition:

Benzothiazole sulfonamides are a well-studied class of carbonic anhydrase inhibitors (CAIs). These compounds typically act by coordinating to the zinc ion in the enzyme's active site, disrupting its catalytic activity. The inhibition mechanism involves the sulfonamide moiety (-SO₂NH₂) of the benzothiazole derivative binding to the Zn(II) ion, mimicking the transition state of the carbon dioxide hydration reaction.

Thirteen novel benzothiazole derivatives incorporating amino acids like glycine, methionine, alanine, and phenylalanine have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.gov These novel conjugates demonstrated considerable inhibition, particularly against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.gov The general mechanism of action for these sulfonamide-based inhibitors involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the active site, along with hydrogen bonding interactions with key amino acid residues, such as Thr199 and Thr200. The variability in inhibitory potency and isoform selectivity among different derivatives is attributed to the different substitution patterns on the benzothiazole ring, which influence the binding affinity and orientation within the active site of each isoform. nih.gov

| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |

| Amino acid-benzothiazole conjugates | hCA II, hCA V | 2.9 to 88.1 µM nih.gov |

| Acetazolamide-based derivatives | hCA II | IC₅₀ = 16.7 nM semanticscholar.org |

| Substituted benzothiazole sulfonamides | hCA I | 3–12 nM semanticscholar.org |

| Substituted benzothiazole sulfonamides | hCA II | 0.20–5.96 nM semanticscholar.org |

| Substituted benzothiazole sulfonamides | hCA IX | 3–45 nM semanticscholar.org |

Cholinesterase Inhibition:

Certain benzothiazole-derived hydrazones have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). researchgate.net For instance, a library of 2-amino-6-nitrobenzothiazole-derived hydrazones demonstrated inhibitory activities against AChE in the nanomolar to micromolar range. Kinetic studies revealed a mixed-type and reversible mode of enzyme inhibition for the most potent compound. researchgate.net Mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate.

Nucleic Acid Binding Studies (e.g., DNA Minor Groove Binding)

The planar, aromatic structure of the benzothiazole scaffold makes it a suitable candidate for intercalation or groove binding with nucleic acids. Research has shown that derivatives of this compound can bind to the minor groove of DNA. This interaction is a key mechanism for the anticancer activity of some of these compounds.

For example, the palladium(II) complex of 2-amino-6-methylbenzothiazole, di(2-amino-6-methylbenzothiazole)dichloridopalladate(II), has been shown to exhibit significant binding potential to circulating tumor DNA (CT-DNA). kg.ac.rs This binding is believed to contribute to its inhibitory potential against certain types of carcinoma. The interaction with the DNA minor groove can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The binding is typically stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions between the benzothiazole derivative and the DNA base pairs within the minor groove.

Mechanistic Studies of Antioxidant Activity (e.g., Radical Scavenging Pathways)

Benzothiazole derivatives have demonstrated significant antioxidant properties, which are attributed to their ability to scavenge free radicals through various mechanisms. The primary radical scavenging pathways include hydrogen atom transfer (HAT) and single electron transfer (SET).

In the hydrogen atom transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The amino group at the 5-position and the methyl group at the 6-position of the benzothiazole ring can participate in this process.

In the single electron transfer (SET) mechanism, the antioxidant donates an electron to the free radical, forming a more stable species. The electron-rich nature of the benzothiazole ring system facilitates this process.

The antioxidant and antiradical activities of phenolic thiazoles, which share structural similarities with this compound, have been evaluated using various in vitro assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant. nih.govresearchgate.net

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govijrpc.com

Studies on novel benzothiazole derivatives have shown moderate to low antioxidant activities in some cases when compared to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol. nih.gov However, other derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant radical scavenging properties. nih.gov For instance, 2-amino-6-arylbenzothiazoles have been shown to exhibit nitric oxide scavenging activity. nih.gov

| Assay | Principle |

| DPPH Radical Scavenging | Measures hydrogen atom donating ability. nih.govmdpi.com |

| ABTS Radical Cation Scavenging | Measures the ability to reduce the ABTS radical cation. nih.govresearchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability to reduce ferric ions. nih.govijrpc.com |

| Nitric Oxide Scavenging | Measures the ability to scavenge nitric oxide radicals. nih.gov |

Catalytic Applications in Organic Transformations

While benzothiazole derivatives are widely used as reactants and building blocks in organic synthesis, their direct application as catalysts is less common. nih.govnih.gov However, the structural features of this compound, such as the presence of nitrogen and sulfur heteroatoms, suggest potential for catalytic activity. These heteroatoms can act as Lewis basic sites to activate substrates or as ligands for transition metal catalysts. For instance, benzothiazoles have been used as ligands for transition metal catalysts in various organic reactions. nih.gov The amino group at the 5-position can also be functionalized to introduce catalytic moieties.

One notable application involves the use of benzothiazoles in copper-promoted cycloaddition reactions. For example, substituted benzothiazoles react with α-methylenyl isocyanides to produce benzo[d]imidazothiazoles. acs.org In this context, the benzothiazole acts as a substrate rather than a catalyst. Further research is needed to explore the potential of this compound and its derivatives as catalysts in organic transformations.

Corrosion Inhibition Mechanisms on Metal Surfaces

This compound has been investigated as a corrosion inhibitor for metals, particularly for low carbon steel in acidic environments. The inhibition mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring. These features allow the molecule to interact with the vacant d-orbitals of the metal atoms. The amino and methyl groups also contribute to the adsorption process. The inhibition is a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process, though it predominantly affects the cathodic reaction.

The adsorption of this compound on the steel surface follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The efficiency of corrosion inhibition increases with the concentration of the inhibitor.

| Inhibitor Concentration | Corrosion Inhibition Efficiency (%) |

| 0.1 mM | 36.7 - 57.6 icrc.ac.ir |

| 0.3 mM | 77.7 icrc.ac.ir |

| 1.0 mM | >90 icrc.ac.ir |

| 10⁻³ M | 86 researchgate.net |

Research in Antimicrobial Agent Development (Mechanistic and Target-Oriented Studies)

The benzothiazole scaffold is a key component in many compounds with potent antimicrobial activity. Research in this area is focused on understanding the mechanisms of action and identifying specific cellular targets to develop more effective and selective antimicrobial agents.

Derivatives of this compound have been shown to exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Target-oriented studies have identified several potential mechanisms of action:

Inhibition of MurB Enzyme: Some benzothiazole derivatives act by inhibiting uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway. Molecular docking studies have shown that these compounds can bind to the active site of the MurB enzyme, leading to the disruption of peptidoglycan synthesis and ultimately bacterial cell death. nih.gov

Inhibition of LD-Carboxypeptidase: Docking studies have predicted that some benzothiazolylthiazolidin-4-one derivatives may exert their antibacterial activity by inhibiting LD-carboxypeptidase, another enzyme involved in the synthesis and remodeling of the bacterial cell wall. mdpi.comresearchgate.net

Synergistic Activity with other Antibiotics: Certain 2-aminothiazole analogues have been shown to act as synergists for other antibiotics, such as polymyxin E. Mechanistic studies suggest that these compounds may target the outer membrane of Gram-negative bacteria, increasing their permeability to other drugs. nih.gov

The antimicrobial activity of benzothiazole derivatives is often influenced by the nature and position of substituents on the benzothiazole ring. For example, the presence of electron-withdrawing groups like chloro or nitro groups can enhance the antibacterial activity of some compounds. nih.gov

| Compound Type | Proposed Mechanism of Action | Target Organisms |

| Benzothiazole-based azo dyes | Inhibition of MurB enzyme nih.gov | Salmonella typhimurium, Klebsiella pneumoniae |

| Thiazolidin-4-one derivatives of benzothiazole | Inhibition of MurB enzyme nih.gov | Pseudomonas aeruginosa, Escherichia coli |

| Benzothiazolylthiazolidin-4-one derivatives | Inhibition of LD-carboxypeptidase mdpi.comresearchgate.net | Gram-positive and Gram-negative bacteria |

| 2-Aminothiazole analogues | Synergist with polymyxin E, targets outer membrane nih.gov | Gram-negative bacteria |

Exploration of Molecular Targets and Pathways in Microorganisms

The antimicrobial efficacy of this compound and its derivatives stems from their ability to interact with and disrupt essential microbial cellular processes. A primary molecular target identified for this class of compounds is the bacterial enzyme DNA gyrase, specifically the GyrB subunit. brc.hudiva-portal.orgresearchgate.netnih.govnih.govsci-hub.se DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents.

Derivatives of 2-aminobenzothiazole (B30445) have been shown to be potent inhibitors of the ATPase activity of the GyrB subunit, which is essential for the enzyme's function. By binding to the ATP-binding site on GyrB, these compounds prevent the conformational changes required for DNA supercoiling and relaxation, ultimately leading to an inhibition of DNA synthesis and bacterial cell death. Structure-activity relationship studies have revealed that modifications at the C5 position of the benzothiazole ring can significantly influence the inhibitory potency and the antibacterial spectrum of these compounds. brc.hu For instance, certain 5-substituted 2-aminobenzothiazole derivatives exhibit low nanomolar inhibition of E. coli DNA gyrase. brc.hu